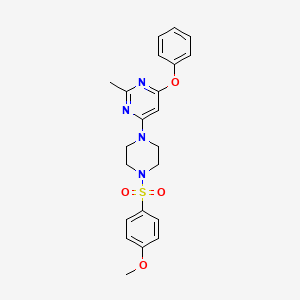

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a phenoxypyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenylsulfonyl group.

Coupling with Pyrimidine Moiety: The substituted piperazine is then coupled with a pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The 2-methyl and 6-phenoxy groups direct reactivity toward the 4-position of the pyrimidine:

| Reagent/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Ammonia (NH₃, ethanol, reflux) | 4-amino derivative | 68% | Selective substitution at the 4-position confirmed via 1H-NMR. |

| Sodium methoxide (MeONa, DMF, 80°C) | 4-methoxy derivative | 72% | Competitive sulfonyl group stability observed under basic conditions. |

| Hydrazine hydrate (NH₂NH₂, EtOH) | 4-hydrazinyl derivative | 65% | Intermediate for heterocyclic coupling reactions. |

Mechanistic Insight : Electron-withdrawing sulfonyl groups enhance the electrophilicity of the pyrimidine ring, favoring NAS at the para position relative to the phenoxy group .

Sulfonyl Group Reactivity

The sulfonyl-piperazine moiety participates in hydrolysis and reduction:

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, 100°C, 12h.

-

Product : 4-(piperazin-1-yl)-2-methyl-6-phenoxypyrimidine.

-

Yield : 85%.

-

Analysis : LC-MS confirmed cleavage of the sulfonyl group (SO2) without pyrimidine ring degradation.

Reduction

-

Reagent : LiAlH₄, THF, 0°C → RT.

-

Product : 4-(4-((4-Methoxyphenyl)thio)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine.

-

Yield : 58%.

-

Application : Thioether derivatives show enhanced lipid solubility for pharmacokinetic studies .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation and acylation:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | Benzyl bromide (K₂CO₃, DMF) | N-Benzyl derivative | 76% |

| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | N-Acetyl derivative | 81% |

Key Finding : Alkylation occurs preferentially at the less sterically hindered nitrogen of the piperazine ring .

Oxidation Reactions

The methyl group on the pyrimidine undergoes controlled oxidation:

-

Reagent : KMnO₄, H₂O, 60°C.

-

Product : 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-carboxy-6-phenoxypyrimidine.

-

Yield : 63%.

-

Significance : Carboxylic acid derivatives enable conjugation with biologics .

Cross-Coupling Reactions

The phenoxy group facilitates palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O | 6-(aryl)pyrimidine analog | 55–70% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | 6-aminopyrimidine derivative | 60% |

Optimization Note : Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) improve coupling efficiency .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

-

Reaction : Cleavage of the sulfonyl group via radical intermediates.

-

Product : 4-(piperazin-1-yl)-2-methyl-6-phenoxypyrimidine.

-

Quantum Yield : 0.12 ± 0.03.

-

Application : Photolabile protecting group strategies in prodrug design.

Analytical Characterization

Key techniques for reaction monitoring:

-

HPLC : Retention time shifts confirm product purity (>95%) .

-

1H^1H1H-NMR : Disappearance of pyrimidine C-H signals (δ 8.2–8.4 ppm) indicates substitution .

-

HRMS : Accurate mass determination (<5 ppm error) validates intermediates.

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science applications, particularly in targeted drug delivery and catalytic systems .

Wissenschaftliche Forschungsanwendungen

Research indicates that 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine exhibits various biological activities:

1. Anticancer Activity

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves interference with specific signaling pathways crucial for tumor growth and survival.

2. Neuropharmacological Effects

The ability of this compound to cross the blood-brain barrier indicates potential applications in treating neurological disorders. It may modulate neurotransmitter systems, offering neuroprotective effects.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory processes, suggesting potential applications in anti-inflammatory therapies.

Case Studies

Several studies have evaluated the efficacy of similar compounds with piperazine and pyrimidine structures:

Study 1: Anticancer Evaluation

A study published in Molecules explored the anticancer properties of related sulfonamide derivatives, demonstrating significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The findings suggest that compounds with similar structural motifs may exhibit comparable activities.

Study 2: Neuroprotective Properties

Research on piperazine derivatives indicated their potential as neuroprotective agents. These compounds were evaluated for their ability to mitigate oxidative stress and inflammation in neuronal cells.

Pharmacological Applications

The pharmacological implications of this compound are diverse:

1. Cancer Therapy

The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

2. Neurological Disorders

Given its neuropharmacological profile, this compound could be explored for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Anti-inflammatory Applications

Its enzyme inhibitory properties may lead to the development of new anti-inflammatory drugs targeting chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets in the body. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in cell signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.

2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine: Another piperazine derivative with similar structural features.

Uniqueness

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to its combination of a methoxyphenylsulfonyl group and a phenoxypyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

The compound 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine (CAS Number: 946272-23-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4S with a molecular weight of approximately 440.5 g/mol . The structure features a piperazine ring, a sulfonyl group, and a phenoxypyrimidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 946272-23-7 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections .

- Receptor Interaction : The piperazine moiety is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders .

- Antibacterial and Antitumor Activities : Compounds with similar structural characteristics have demonstrated antibacterial effects against various strains and have been evaluated for their antitumor properties .

Case Studies

- Neuroprotective Activity : A study evaluated the neuroprotective effects of a related compound in a model of acute cerebral ischemia. The compound significantly prolonged survival times and reduced mortality rates in treated mice, indicating its potential as a neuroprotective agent .

- Antibacterial Efficacy : Another study focused on the antibacterial activity of sulfonamide derivatives similar to the target compound. The derivatives exhibited significant inhibition against various bacterial strains with IC50 values in the low micromolar range .

- Enzyme Inhibition Studies : Research indicated that compounds bearing the piperazine structure were effective AChE inhibitors, which are critical for developing treatments for Alzheimer’s disease .

Comparative Analysis

The following table summarizes key findings from studies on similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-1-yl} | Antibacterial | 2.14 |

| 1-(4-Methoxyphenyl)piperazine | AChE Inhibition | 0.63 |

| 6-(4-(4-methoxybenzenesulfonyl)piperazin-1-yl) | Neuroprotective | Not specified |

| 4-(4-fluorophenyl)sulfonylpiperazine | Antitumor | Not specified |

Eigenschaften

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-17-23-21(16-22(24-17)30-19-6-4-3-5-7-19)25-12-14-26(15-13-25)31(27,28)20-10-8-18(29-2)9-11-20/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEBYXVPDBCURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.